

Spectral Analysis of Di-tert-butyl Oxalate: A Comparative Guide for Verification

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Compound of Interest

Compound Name: *Di-tert-butyl oxalate*

Cat. No.: *B1345461*

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For researchers, scientists, and drug development professionals, rigorous verification of chemical compounds is paramount. This guide provides a comparative spectral analysis of **di-tert-butyl oxalate** against common alternatives, diethyl oxalate and dimethyl oxalate, using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The presented experimental data and protocols offer a robust framework for the unambiguous identification and quality assessment of **di-tert-butyl oxalate**.

Introduction

Di-tert-butyl oxalate is a specialty chemical often employed in organic synthesis. Its bulky tert-butyl groups confer unique solubility and reactivity properties compared to smaller dialkyl oxalates. Accurate identification and purity assessment are critical for its effective use. This guide details the expected spectral characteristics of **di-tert-butyl oxalate** and contrasts them with those of diethyl oxalate and dimethyl oxalate to aid in its verification.

Comparative Spectral Data

The following tables summarize the key ^1H NMR, ^{13}C NMR, and IR spectral data for **di-tert-butyl oxalate** and its common analogues. These values serve as a benchmark for the verification of the compound's identity.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule.

Compound	Chemical Shift (δ) [ppm]	Multiplicity	Assignment
Di-tert-butyl oxalate	~1.5	Singlet	-C(CH ₃) ₃
Diethyl oxalate	~1.4	Triplet	-CH ₂ CH ₃
~4.4	Quartet	-OCH ₂ CH ₃	
Dimethyl oxalate	~3.9	Singlet	-OCH ₃

Table 1: ^1H NMR Spectral Data Comparison.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule.

Compound	Chemical Shift (δ) [ppm]	Assignment
Di-tert-butyl oxalate	~28	-C(CH ₃) ₃
~82	-OC(CH ₃) ₃	
~158	C=O	
Diethyl oxalate	~14	-CH ₂ CH ₃
~64	-OCH ₂ CH ₃ [1]	
~158	C=O[1]	
Dimethyl oxalate	~53	-OCH ₃
~158	C=O	

Table 2: ^{13}C NMR Spectral Data Comparison.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by their characteristic absorption of infrared radiation.

Compound	Absorption Band (cm ⁻¹)	Assignment
Di-tert-butyl oxalate	~1750	C=O stretch
~2980	C-H stretch (sp ³)	
Diethyl oxalate	~1742, ~1775	C=O stretch[2]
~2980	C-H stretch (sp ³)	
Dimethyl oxalate	~1744, ~1767	C=O stretch[2]
~3000	C-H stretch (sp ³)	

Table 3: Key IR Absorption Bands.

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Accurately weigh 10-20 mg of the oxalate sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).

2. ¹H NMR Data Acquisition:

- Instrument: 300 MHz (or higher) NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 8-16, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.

3. ^{13}C NMR Data Acquisition:

- Instrument: 75 MHz (or higher) NMR spectrometer.
- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 128 or more to achieve adequate signal-to-noise ratio.
- Relaxation Delay: 2 seconds.
- Spectral Width: 0-220 ppm.

4. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the internal standard (TMS).
- Integrate the signals in the ^1H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid oxalate sample directly onto the ATR crystal.

- Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

2. Data Acquisition:

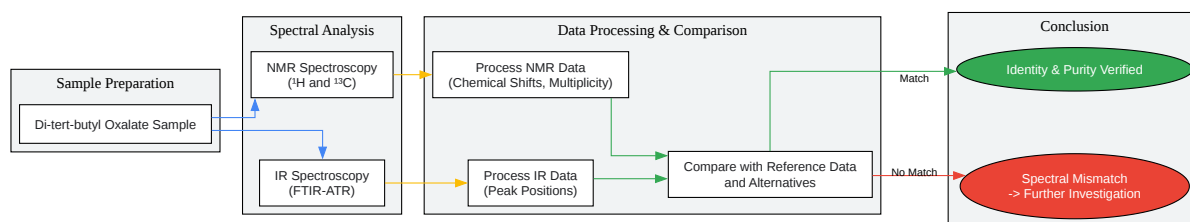
- Instrument: FTIR spectrometer equipped with a universal ATR accessory.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

3. Data Processing:

- The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
- Identify and label the significant absorption peaks.

Logical Workflow for Spectral Verification

The following diagram illustrates the logical workflow for the spectral verification of **di-tert-butyl oxalate**.



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*Workflow for Spectral Verification of **Di-tert-butyl Oxalate**.*

This comprehensive guide provides the necessary spectral data and standardized protocols to confidently verify the identity and purity of **di-tert-butyl oxalate**, ensuring its suitability for research, development, and manufacturing applications.

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References

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